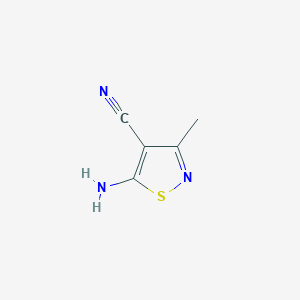
5-Amino-3-methyl-isothiazole-4-carbonitrile
Cat. No. B1270446
Key on ui cas rn:
41808-35-9
M. Wt: 139.18 g/mol
InChI Key: PJQFZPWSFDVYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06187084B1
Procedure details


A 3 liter multi-neck flask was equipped with dropping funnel, air stirrer, thermometer and condenser. To the flask was charged 3-amino-2-cyanothiocrotonamide 1 (40 g, 0.283 mole) and methanol (2 liters). A dark, almost homogeneous solution resulted. Hydrogen peroxide (80 ml, 100 vol, 0.7 mole) was then added dropwise over a period of 10 minutes. On completion of the addition the reaction mixture was slowly heated to reflux over a period of 30 mins and refluxing continued for 30 mins. TLC indicated complete reaction (silica, CHCl3). The hot solution was treated with activated carbon and then filtered through kieselguhr. The filtrates were then concentrated by evaporation to a volume of about 300 ml. The concentrated slurry was poured into ice-water (1400-1500 g) and the resultant product filtered-off, washed with water (2×150 ml), pulled as dry as possible on the filter and finally dried in a vacuum oven at 55° C.




Identifiers


|
REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH3:9])=[C:3](/[C:7]#[N:8])\[C:4]([NH2:6])=[S:5].CO.OO>C(Cl)(Cl)Cl>[NH2:6][C:4]1[S:5][N:1]=[C:2]([CH3:9])[C:3]=1[C:7]#[N:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
N\C(=C(/C(=S)N)\C#N)\C
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 3 liter multi-neck flask was equipped
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A dark, almost homogeneous solution resulted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On completion of the addition the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was slowly heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over a period of 30 mins
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The hot solution was treated with activated carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through kieselguhr
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrates were then concentrated by evaporation to a volume of about 300 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The concentrated slurry was poured into ice-water (1400-1500 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
the resultant product filtered-off, washed with water (2×150 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as dry as possible on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finally dried in a vacuum oven at 55° C.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C(=NS1)C)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
